3,4-Dihydrozebularine

Description

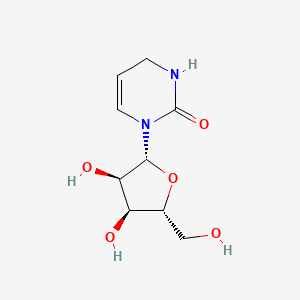

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O5 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one |

InChI |

InChI=1S/C9H14N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1,3,5-8,12-14H,2,4H2,(H,10,15)/t5-,6-,7-,8-/m1/s1 |

InChI Key |

NVRAAJMSMZQKRW-WCTZXXKLSA-N |

SMILES |

C1C=CN(C(=O)N1)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

C1C=CN(C(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1C=CN(C(=O)N1)C2C(C(C(O2)CO)O)O |

Synonyms |

3,4-dihydrozebularine dihydrozebularine |

Origin of Product |

United States |

Molecular Interactions and Enzymatic Inhibition Mechanisms

Interactions with Cytidine (B196190) Deaminase (CDA)

3,4-Dihydrozebularine is recognized as an inhibitor of cytidine deaminase, an enzyme pivotal in nucleotide metabolism. Its interaction with CDA has been a subject of detailed investigation to understand the principles of molecular recognition and transition state stabilization.

This compound exhibits a measurable binding affinity for cytidine deaminase, acting as an inhibitor of its catalytic activity. The inhibition constant (Ki) for this compound binding to E. coli cytidine deaminase has been determined to be 3.0 x 10⁻⁵ M nih.gov. This level of affinity, while significant, is considerably weaker than that observed for transition-state analogs of the cytidine deamination reaction.

For instance, the transition-state analog zebularine (B1662112) 3,4-hydrate binds to CDA with an exceptionally high affinity, reflected by a Ki value of 1.2 x 10⁻¹² M nih.gov. The stark difference in binding affinity, by a factor of approximately 10⁷ to 10⁸, underscores the critical role of specific functional groups in achieving tight binding to the enzyme's active site sjtu.edu.cn. The primary structural difference between this compound and zebularine 3,4-hydrate is the substitution of a hydroxyl group at the C4 position with a hydrogen atom nih.gov. This single atomic substitution accounts for a substantial loss in binding energy, estimated to be around 10-13 kcal/mol sjtu.edu.cn.

| Compound | Inhibition Constant (Ki) for CDA |

|---|---|

| This compound | 3.0 x 10⁻⁵ M |

| Zebularine 3,4-hydrate (Transition-State Analog) | 1.2 x 10⁻¹² M |

| Cytidine (Substrate) | 5.0 x 10⁻⁵ M (KM) |

| Uridine (B1682114) (Product) | 2.5 x 10⁻³ M |

While zebularine, through its hydration to zebularine 3,4-hydrate in the active site, is considered a potent transition-state analogue inhibitor of CDA, this compound is more accurately classified as a simple inhibitor nih.govsjtu.edu.cn. The deamination of cytidine proceeds through a tetrahedral transition state, and compounds that mimic this geometry and charge distribution are expected to bind with very high affinity nih.gov.

Zebularine 3,4-hydrate, with its hydroxyl group at the C4 position, effectively mimics the tetrahedral intermediate of the enzymatic reaction. This hydroxyl group is thought to interact favorably with the active site zinc ion and the carboxylate group of a key glutamate (B1630785) residue (Glu-104), contributing significantly to the stability of the enzyme-inhibitor complex sjtu.edu.cn. In contrast, this compound lacks this crucial hydroxyl group, possessing a hydrogen atom at the C4 position instead. This absence prevents it from forming the same network of stabilizing interactions that characterize the binding of the transition-state analog. Consequently, while it occupies the active site and inhibits the enzyme, it does not fully recapitulate the electronic and structural features of the transition state, leading to its significantly lower binding affinity nih.govsjtu.edu.cn.

A comprehensive thermodynamic understanding of ligand binding involves the determination of changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). While the binding affinity (Ki) of this compound allows for the calculation of the Gibbs free energy of binding, detailed calorimetric studies providing specific values for the enthalpy and entropy changes upon its complexation with cytidine deaminase are not extensively documented in the reviewed scientific literature.

Structural Biology of this compound-Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the structural basis for the interaction between this compound and cytidine deaminase, providing a molecular snapshot of the enzyme-inhibitor complex.

Crystallographic studies of E. coli cytidine deaminase in complex with this compound have revealed the precise orientation of the inhibitor within the enzyme's active site. These studies show that the pyrimidine (B1678525) ring of this compound occupies the same general location as the substrate, cytidine, and other inhibitors.

A notable feature of the this compound-CDA complex is the presence of a "trapped" water molecule juxtaposed against the tetrahedral carbon of the inhibitor's pyrimidine ring nih.gov. This water molecule occupies a position where the hydroxyl group of the transition-state analog, zebularine 3,4-hydrate, would be. The interactions formed by this trapped water molecule are substantially less favorable than the direct interactions formed by the hydroxyl group of the transition-state analog, providing a structural explanation for the weaker binding of this compound. Difference Fourier maps between the this compound and zebularine 3,4-hydrate complexes suggest that the pyrimidine ring itself moves successively toward the activated water molecule as the complex approaches a transition-state-like geometry.

Analysis of crystallographic temperature factors (B-factors), which are indicative of atomic-scale fluctuations, has shown that the binding of different ligands to cytidine deaminase can significantly alter the dynamic properties of the enzyme.

Characterization of Active Site Water Molecules and Zinc-Sulfur Bond Dynamics

The active site of cytidine deaminase (CDA) features a crucial zinc ion essential for its catalytic activity. This zinc ion is tetrahedrally coordinated by amino acid residues, including two cysteine residues, which provide sulfur ligands, and one histidine residue. nih.gov The fourth coordination site is occupied by a water molecule, which is activated by the zinc ion for nucleophilic attack on the substrate. nih.govebi.ac.uktamu.edu The zinc ion acts as a Lewis acid, polarizing the bound water molecule and increasing its acidity, thereby facilitating its deprotonation by a nearby glutamate residue (Glu104 in E. coli CDA). nih.govebi.ac.uk This process generates a potent zinc-bound hydroxide (B78521) ion.

Inhibitors that mimic the transition state of the deamination reaction, such as this compound, interact directly with this catalytic machinery. These transition-state analogues typically bind in the active site as a covalent hydrate at the C4 position of the pyrimidine ring. nih.gov The hydroxyl group of this hydrated inhibitor then displaces the activated water molecule and directly coordinates with the zinc ion. nih.gov This interaction, where the inhibitor's hydroxyl group is stabilized by both the zinc ion and the glutamate residue, is a hallmark of potent transition-state inhibition. nih.gov Structural studies using difference Fourier maps of inhibitor complexes, including those with dihydrozebularine, suggest a successive movement of the pyrimidine ring toward the activated water molecule's position during binding. acs.org The binding of the hydrated inhibitor locks the active site in a stable complex, preventing the catalytic cycle from proceeding.

Comparative Enzymatic Studies

Distinction from Zebularine in Cytidine Deaminase Interactions

A significant distinction exists between the inhibitory potency of this compound and its analogue, zebularine. Zebularine is an exceptionally potent, competitive inhibitor of cytidine deaminase, whereas this compound is a considerably weaker inhibitor. researchgate.netchegg.comchegg.com This disparity is quantified by their binding affinities; zebularine exhibits an inhibition constant (Kᵢ) in the picomolar range (Kᵢ = 1.2 pM), while this compound has a binding affinity of approximately 30 µM. chegg.com

The vast difference in potency stems from their distinct interactions within the enzyme's active site. chegg.comchegg.com Zebularine itself is a natural product that, upon binding, is converted by the enzyme into a highly effective transition-state inhibitor. chegg.comchegg.com Its pyrimidin-2-one ring structure is susceptible to hydration at the C4 position, a step that is crucial for it to function as a transition-state analogue. nih.gov In contrast, this compound, which already possesses a saturated C3-C4 bond, is less effective at mimicking the planar substrate and subsequently forming the ideal tetrahedral hydrated intermediate that binds so tightly to the active site. chegg.comchegg.com

Comparison with Other Cytidine Analogs and Deaminase Inhibitors

When compared to a broader range of cytidine analogs and deaminase inhibitors, this compound's moderate inhibitory capacity is further contextualized. Cytidine deaminase inhibitors are often designed as transition-state analogues, a class that includes the well-known inhibitor Tetrahydrouridine (THU). acs.org These compounds, like this compound, are structured to resemble the tetrahedral intermediate formed during the enzymatic deamination of cytidine.

Zebularine's high potency makes it a benchmark for comparison. researchgate.netnih.gov For instance, carbocyclic analogues of zebularine have been synthesized to improve stability. One such cyclopentyl analogue showed an inhibition constant (Kᵢ) of 38 µM against human CDA, a potency similar to that of this compound and approximately 16 times less potent than zebularine in the same study (apparent Kᵢ = 2.3 µM). nih.gov Researchers have suggested that replacing the ribofuranosyl ring's oxygen with a carbon atom may reduce the pyrimidin-2-one ring's capacity to form the crucial covalent hydrate, thus weakening inhibition. nih.gov Another compound, 5-fluoroprimidin-2-one riboside, is also a potent transition-state analogue used in structural studies to trap the enzyme-inhibitor complex. nih.gov These comparisons highlight that subtle structural modifications, particularly those affecting the ability to form a stable, hydrated transition-state mimic in the active site, lead to significant differences in inhibitory power.

Inhibitory Potency of Selected Cytidine Deaminase Inhibitors

| Compound | Inhibition Constant (Kᵢ) / Binding Affinity | Compound Type |

| Zebularine | 1.2 pM | Transition-State Analogue |

| This compound | ~30 µM | Transition-State Analogue |

| Carbocyclic Zebularine Analogue (Cyclopentyl) | 38 µM | Analogue |

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for CDA Inhibition

The inhibitory activity of 3,4-Dihydrozebularine and its analogs against cytidine (B196190) deaminase is profoundly influenced by specific structural features. The pyrimidine (B1678525) ring and the ribose moiety are both critical for binding and inhibition.

The core pyrimidin-2-one structure is a fundamental requirement for recognition by the enzyme. The saturation of the 3,4-double bond in the pyrimidine ring, as seen in this compound, is a key determinant of its inhibitory mechanism. This modification mimics the tetrahedral transition state of the deamination reaction catalyzed by CDA. nih.gov

The presence and nature of substituents on the pyrimidine ring can dramatically alter inhibitory potency. For instance, the replacement of the C4-hydroxyl group in the potent transition-state analog zebularine-3,4-hydrate with a hydrogen atom to form this compound results in a significant decrease in affinity. nih.gov This highlights the critical role of the C4 position in the interaction with the enzyme's active site, particularly the zinc ion.

Impact of Specific Structural Modifications on Enzymatic Binding and Catalysis

Specific modifications to the structure of this compound and related compounds have provided detailed insights into the enzymatic binding and catalytic mechanism of CDA.

The substitution at the C4 position of the pyrimidine ring is a prime example of how a minor structural change can have a massive impact on binding affinity. The transition-state analog zebularine (B1662112) 3,4-hydrate, which possesses a hydroxyl group at C4, binds to CDA with an exceptionally high affinity (Ki = 1.2 x 10-12 M). nih.govmit.edu In stark contrast, this compound, which has a hydrogen atom at the same position, exhibits a much weaker binding affinity (Ki = 3.0 x 10-5 M). nih.govmit.edu This dramatic difference of approximately 107-fold underscores the importance of the C4-hydroxyl group for tight binding, likely through its interaction with the active site zinc ion. mit.edusjtu.edu.cn

Modifications to the sugar moiety have also been explored. While the ribose group is important for orienting the inhibitor, stable carbocyclic versions of these analogs, where the ribose oxygen is replaced with a methylene (B1212753) group, are generally less effective. acs.org This suggests that the flexibility and electronic properties of the ribofuranose ring are important for optimal interaction with the enzyme.

Furthermore, fusing other heterocyclic rings to the pyrimidine core has been investigated. These modifications can influence both binding and the rate of the enzymatic reaction, indicating that the enzyme can tolerate some expansion of the heterocycle. escholarship.org

Rational Design Principles for Modulating Affinity and Specificity

The knowledge gained from SAR studies has laid the foundation for the rational design of novel CDA inhibitors with modulated affinity and specificity.

A key principle is the mimicry of the transition state of the cytidine deamination reaction. beilstein-journals.org Inhibitors like this compound and its derivatives are designed to resemble the tetrahedral intermediate formed during the enzymatic process. The high affinity of transition-state analogs is a powerful guide for designing potent inhibitors.

Another design strategy involves exploiting specific interactions within the active site. For instance, the interaction between the inhibitor and key amino acid residues, such as phenylalanine, can be leveraged. The diazepinone riboside, a potent CDA inhibitor, achieves its tight binding through a π-π stacking interaction with Phe137 in the active site of human CDA, a mechanism independent of the zinc-coordination typical for transition-state analogs. acs.orgnih.gov

Furthermore, the development of inhibitors that target specific isoforms of deaminases, such as the APOBEC family, is an active area of research. acs.orgnih.gov By understanding the subtle differences in the active sites of these related enzymes, it is possible to design inhibitors with greater selectivity. This can be achieved by modifying the inhibitor structure to favor interactions with unique residues or conformations present in the target enzyme. For example, embedding a mechanism-based inhibitor like 5-methylzebularine into a DNA dumbbell structure has been shown to create a potent and specific inhibitor for APOBEC3A. nih.gov

The table below summarizes the inhibitory constants (Ki) for this compound and related compounds, illustrating the impact of structural modifications on their affinity for cytidine deaminase.

| Compound | Ki (M) | Reference(s) |

| This compound | 3.0 x 10-5 | nih.govmit.edu |

| Zebularine 3,4-hydrate | 1.2 x 10-12 | nih.govmit.edu |

| 5-Fluorozebularine 3,4-hydrate | 3.9 x 10-11 | nih.gov |

| Uridine (B1682114) | 2.5 x 10-3 | nih.gov |

| Cytidine (KM) | 5.0 x 10-5 | nih.gov |

| Diazepinone riboside | 2.5 x 10-8 | acs.org |

| 2'-Deoxyzebularine | 2.9 x 10-6 | acs.org |

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations of Enzyme Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.netresearchgate.net These methods have been instrumental in understanding how 3,4-Dihydrozebularine interacts with enzymes, particularly cytidine (B196190) deaminase (CDA) and DNA methyltransferases (DNMTs). smolecule.commdpi.com

Studies involving cytidine deaminase have utilized molecular modeling to analyze the binding of this compound. smolecule.com Crystal structure analysis and difference Fourier maps have been employed to compare the binding of this compound with other inhibitors like 3-deazacytidine (B1204519) and zebularine-hydrate. acs.org These computational comparisons suggest that the pyrimidine (B1678525) ring of the inhibitors moves progressively closer to the activated water molecule as the complex approaches the transition state. acs.org

In the context of DNA methyltransferases, computational screening and docking studies have been employed to identify novel inhibitors. mdpi.com Although these studies often focus on discovering new compounds, the methodologies are directly applicable to understanding the binding of known inhibitors like this compound. Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and critical amino acid residues in the enzyme's active site. mdpi.commdpi.com For instance, docking studies on other inhibitors with human DNMT1 have identified crucial interactions with residues like Phe1145, Asp1190, Cys1191, and Asn1578. mdpi.com Similar computational analyses for this compound would elucidate its specific binding mode within the DNMT active site.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry provides a fundamental framework for understanding the electronic structure and reactivity of molecules. numberanalytics.com These methods, rooted in quantum mechanics, allow for the calculation of various molecular properties that govern chemical behavior. numberanalytics.commdpi.com For this compound, quantum chemical calculations can offer deep insights into its intrinsic properties that are relevant to its mechanism of action.

Methods like Density Functional Theory (DFT) and other wave-function-based theories can be used to determine the electronic distribution, molecular orbital energies, and the nature of chemical bonds within the this compound molecule. cecam.orgtennessee.edu These calculations can predict its reactivity by identifying sites susceptible to nucleophilic or electrophilic attack. For example, the lack of the 4-amino group in the related compound zebularine (B1662112) is predicted to increase the electrophilic character of the base, facilitating nucleophilic attack at the C6 position. plos.org Similar calculations for this compound would quantify its electronic properties and reactivity indices.

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly powerful for studying enzymatic reactions. In a QM/MM study on the related inhibitor zebularine with cytidine deaminase, it was shown that the formation of the transition-state analogue involves a concerted process of nucleophilic attack and proton transfers. sjtu.edu.cn Such calculations could be applied to this compound to elucidate the detailed electronic rearrangements that occur upon binding and during any subsequent chemical steps.

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govuu.nl This technique is invaluable for studying the flexibility of proteins and the stability of protein-ligand complexes. researchgate.netnih.gov

MD simulations of this compound bound to its target enzymes, such as cytidine deaminase or DNA methyltransferases, can reveal the stability of the binding pose predicted by docking. rsc.orgghalib.edu.af These simulations can identify conformational changes in the enzyme or the ligand upon binding and highlight the persistence of key interactions, like hydrogen bonds, over the simulation time. researchgate.netnih.gov

For instance, analysis of crystallographic temperature factors, which reflect atomic-scale fluctuations, has been used to compare the dynamics of cytidine deaminase in complex with various inhibitors, including this compound. nih.gov These studies revealed that the complex with this compound exhibits larger fluctuations in both the inhibitor itself and surrounding amino acids compared to other inhibitor complexes. nih.gov MD simulations can further explore these dynamic features, providing a detailed picture of the flexibility of the ligand-enzyme complex and calculating binding free energies to quantify the strength of the interaction. researchgate.net

Theoretical Prediction of Binding Mechanisms and Catalytic Pathways

Theoretical methods can be used to construct and evaluate potential binding mechanisms and catalytic pathways that are difficult to observe experimentally. nih.govnih.gov By combining insights from docking, quantum chemistry, and molecular dynamics, a comprehensive picture of how this compound inhibits its target enzymes can be developed.

For cytidine deaminase, theoretical studies on related inhibitors have proposed detailed catalytic mechanisms. sjtu.edu.cn The binding of zebularine, for example, is thought to proceed through protonation of the N3 position, followed by a nucleophilic attack of a zinc-activated hydroxide (B78521) on the C4 atom. sjtu.edu.cn A subsequent proton transfer to a nearby glutamate (B1630785) residue (Glu-104) is believed to be crucial for the tight binding of the resulting transition-state analogue. sjtu.edu.cn While this compound lacks the double bond that is hydrated in zebularine, similar theoretical frameworks can be used to predict its specific binding mechanism and explain its inhibitory activity.

In the case of DNMTs, the inhibition mechanism is thought to involve the enzyme trapping. plos.org Theoretical studies can help to elucidate the energetic landscape of this process. By calculating the energies of intermediates and transition states along the proposed reaction coordinate, computational chemists can predict the most likely pathway for inhibition. mdpi.com For example, QM/MM calculations could be used to model the nucleophilic attack by a cysteine residue of the DNMT on the C6 position of this compound and the subsequent steps, providing a detailed, energy-based understanding of its inhibitory mechanism.

Advanced Methodological Approaches in 3,4 Dihydrozebularine Research

Spectroscopic Techniques for Elucidating Molecular Interactions

Spectroscopic methods are fundamental in studying the non-covalent interactions between 3,4-Dihydrozebularine and its biological targets, such as proteins. oxinst.comnih.gov Techniques like fluorescence spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy are particularly valuable for characterizing these molecular interactions. oxinst.comnih.gov

Fluorescence spectroscopy, for instance, can be used to investigate the binding of compounds to proteins. mdpi.comnih.gov The intrinsic fluorescence of proteins, often due to tryptophan and tyrosine residues, can be quenched upon the binding of a ligand like this compound. This quenching can occur through static or dynamic mechanisms, and its analysis can provide quantitative data on binding affinities and the number of binding sites. nih.govnih.gov For example, studies on similar heterocyclic compounds have used fluorescence quenching to determine binding constants (KA) and the number of binding sites (n) with serum albumins. nih.gov

UV-Vis absorption spectroscopy measures the absorption of UV or visible light by a molecule. oxinst.com Changes in the absorption spectrum of a protein upon the addition of a ligand can indicate complex formation and provide insights into the nature of the interaction. nih.gov Furthermore, synchronous fluorescence spectroscopy can reveal whether the binding of a ligand alters the conformation of the protein target. nih.gov

Table 1: Spectroscopic Techniques in Molecular Interaction Studies

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Fluorescence Spectroscopy | Binding constants (KA), number of binding sites (n), quenching mechanism, binding distance (r). nih.gov | Quantifying the affinity and stoichiometry of this compound binding to target enzymes or proteins. |

| UV-Vis Spectroscopy | Indication of complex formation, changes in the molecular environment. oxinst.com | Confirming the interaction between this compound and its biological target. |

| Circular Dichroism (CD) Spectroscopy | Changes in the secondary structure of a protein upon ligand binding. mdpi.com | Determining if this compound induces conformational changes in its target enzyme. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on functional groups and changes in bond vibrations upon complexation. nih.gov | Identifying the specific functional groups of this compound involved in binding interactions. |

Electroanalytical Methods for Studying Redox Properties

Electroanalytical methods are a suite of techniques that use the relationship between electrical quantities (like potential, current, and charge) and chemical properties to analyze a substance. wikipedia.orgtcd.ie These methods are particularly useful for studying the redox (reduction-oxidation) properties of molecules like this compound. solubilityofthings.com Techniques such as voltammetry can reveal the reduction potential of a compound and its electrochemical reactivity. wikipedia.org

Cyclic voltammetry, for example, involves scanning the potential of an electrode and measuring the resulting current. solubilityofthings.com This can provide information on the electrochemical behavior of a species, including the reversibility of redox processes and reaction mechanisms. solubilityofthings.com While direct studies on the redox properties of this compound using these methods are not extensively documented in the provided results, the principles of these techniques are applicable. For instance, understanding the redox behavior of this compound could be crucial if its mechanism of action involves electron transfer processes.

Table 2: Electroanalytical Techniques for Redox Property Analysis

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell as the potential is varied. solubilityofthings.com | To determine the oxidation and reduction potentials of this compound and assess its electrochemical stability. |

| Square Wave Voltammetry (SWV) | A modified version of CV that offers improved sensitivity. solubilityofthings.com | For trace-level analysis and to study the kinetics of potential redox reactions involving this compound. |

| Potentiometry | Measures the potential difference between two electrodes. wikipedia.org | To determine the activity of ions that might be involved in or affected by the binding of this compound. |

| Coulometry | Measures the total charge passed during an electrochemical reaction to determine the number of electrons transferred. wikipedia.org | To quantify the number of electrons involved in any potential redox transformation of this compound. |

Isotopic Labeling and Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Biosynthetic Studies

Isotopic labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful tool for elucidating the metabolic fate and biosynthetic pathways of compounds. sigmaaldrich.comsigmaaldrich.com By replacing atoms with their heavier isotopes (e.g., 13C, 15N), researchers can trace the journey of a molecule within a biological system and identify its metabolic products. sigmaaldrich.comfrontiersin.org

In the context of this compound, isotopic labeling would be invaluable for mechanistic studies. For instance, labeling specific atoms of the molecule would allow researchers to follow its incorporation into DNA or RNA and to understand the precise chemical transformations it undergoes. One-dimensional (1D) and two-dimensional (2D) NMR techniques can then be used to identify the structure of metabolites and to map the interactions of the labeled compound with its enzymatic targets. nih.govfrontiersin.org While 1D 1H NMR is often used for an overview, 2D NMR experiments are crucial for resolving complex spectra and elucidating detailed molecular structures. nih.gov

The use of 13C and 15N labeling is a common strategy in protein NMR to study protein-ligand interactions. sigmaaldrich.com This approach could be used to define the binding site of this compound on its target enzyme by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding.

Table 3: NMR Spectroscopy in Conjunction with Isotopic Labeling

| NMR Technique | Isotopic Label | Information Gained | Application in this compound Research |

|---|---|---|---|

| 1D 1H NMR | 13C, 15N | Provides an overview of labeled metabolites. nih.gov | Initial screening of metabolic products of this compound. |

| 2D COSY (Correlation Spectroscopy) | 13C, 15N | Shows correlations between coupled protons. nih.gov | Elucidating the structure of this compound metabolites. |

| 2D HSQC (Heteronuclear Single Quantum Coherence) | 13C, 15N | Correlates protons with their directly attached heteronuclei (e.g., 13C, 15N). | Mapping the binding interface of this compound on its target enzyme. |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | 13C, 15N | Provides information about the spatial proximity of atoms. nih.gov | Determining the three-dimensional structure of the this compound-enzyme complex. |

X-ray Crystallographic Refinement Techniques for High-Resolution Enzyme Complexes

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.govnumberanalytics.comnumberanalytics.com The process involves crystallizing the molecule of interest and then diffracting X-rays off the crystal. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the molecular structure can be built and refined. nih.govnumberanalytics.com

For this compound, obtaining a high-resolution crystal structure of its complex with a target enzyme, such as a DNA methyltransferase, would provide invaluable insights into its mechanism of inhibition. Such a structure would reveal the precise binding orientation of this compound in the active site, the specific amino acid residues involved in the interaction, and any conformational changes in the enzyme upon binding. nih.govrcsb.org

Refinement techniques in X-ray crystallography are crucial for optimizing the atomic model to best fit the experimental diffraction data. numberanalytics.com This process minimizes the difference between the observed and calculated structure factors, leading to a more accurate and detailed final structure. numberanalytics.com High-resolution structures, often in the range of 1-3 Å, can be achieved, providing a precise location for the atoms in the complex. berstructuralbioportal.orgrcsb.org

Table 4: X-ray Crystallography Data for Enzyme-Ligand Complexes

| PDB ID | Macromolecule | Ligand | Resolution (Å) | R-Value Work | R-Value Free |

|---|---|---|---|---|---|

| 5GM9 | Glycoside Hydrolase | Cellobiose | 1.36 | 0.141 | 0.164 |

| 1H66 | NAD(P)H:quinone acceptor oxidoreductase | 2,5-diaziridinyl-3-hydroxyl-6-methyl-1,4-benzoquinone | 2.00 | 0.256 | 0.199 |

| QU34 | Tubulin | Quercetin 3,4'-dimethyl ether | 1.92 | N/A | N/A |

This table presents example data for illustrative purposes and does not represent data for this compound complexes.

Calorimetric Techniques for Thermodynamic Characterization (e.g., Isothermal Titration Calorimetry)

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), are the gold standard for the thermodynamic characterization of biomolecular interactions. upm.esnih.gov ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. upm.esmalvernpanalytical.com

By titrating this compound into a solution containing its target enzyme, ITC can determine several key parameters:

Binding Affinity (Ka) and Dissociation Constant (Kd): These values quantify the strength of the interaction. nih.gov

Enthalpy Change (ΔH): This represents the heat change associated with the binding event. nih.gov

Entropy Change (ΔS): This reflects the change in disorder of the system upon binding. nih.gov

Stoichiometry (n): This indicates the ratio of ligand to protein in the complex. nih.gov

This comprehensive thermodynamic data is crucial for understanding the driving forces behind the binding of this compound to its target. upm.esbiorxiv.org For example, a negative enthalpy change suggests that the binding is driven by favorable interactions like hydrogen bonds and van der Waals forces, while a positive entropy change might indicate the release of water molecules from the binding interface. tainstruments.comnih.gov

Table 5: Thermodynamic Parameters Obtainable from ITC

| Parameter | Description | Significance for this compound Research |

|---|---|---|

| Association Constant (Ka) | A measure of the binding strength. nih.gov | Determines how tightly this compound binds to its target. |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. nih.gov | Provides insight into the types of non-covalent interactions involved. |

| Entropy Change (ΔS) | The change in the randomness of the system. nih.gov | Helps to understand the role of solvent and conformational changes in binding. |

| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding process, calculated from ΔH and ΔS. upm.es | Indicates the spontaneity of the binding interaction. |

| Stoichiometry (n) | The molar ratio of ligand to protein in the complex. nih.gov | Reveals how many molecules of this compound bind to one molecule of the enzyme. |

Future Directions and Emerging Research Avenues

Exploration of Novel Enzyme Targets Beyond Cytidine (B196190) Deaminase

While the interaction of 3,4-Dihydrozebularine with cytidine deaminase is a key aspect of its activity, future research will likely uncover a broader range of enzymatic targets. The human APOBEC3 family of cytidine deaminases, for instance, represents a potential area of investigation. nih.gov These enzymes are involved in innate immunity and have been implicated in DNA mutation in various cancers. nih.gov Understanding if and how this compound modulates the activity of different APOBEC3 members could reveal new therapeutic applications, particularly in oncology and virology. nih.gov

Furthermore, the study of activation-induced cytidine deaminase (AID), another member of the same enzyme family, could provide valuable insights. frontiersin.org AID is crucial for the diversification of antibodies but its off-target effects can contribute to cancer development. frontiersin.org Investigating the interaction between this compound and AID could therefore have implications for both immunology and cancer biology. frontiersin.org Research has shown that the APOBEC3B (A3B) cytidine deaminase targets the non-transcribed strand of tRNA genes in yeast, suggesting that transcription-dependent mechanisms can influence the targeting of these enzymes. nih.gov Exploring similar mechanisms in the context of this compound could elucidate its specificity and potential off-target effects.

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

The synthesis of complex molecules like this compound can be streamlined and made more efficient through the use of chemoenzymatic and biocatalytic methods. These approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis.

Chemoenzymatic Synthesis: This strategy involves using enzymes to perform specific, often challenging, chemical transformations within a synthetic route. For example, a chemoenzymatic process has been successfully developed for producing dihydroartemisinic aldehyde, a key precursor to the antimalarial drug artemisinin. nih.gov Similarly, chemoenzymatic methods have been employed for the synthesis of various bioactive compounds, including carbazole (B46965) derivatives and other pharmacologically interesting molecules. researchgate.netmdpi.com Applying this approach to this compound could lead to more efficient and scalable production. A notable example is the chemoenzymatic synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP), which achieved a high yield of 78%. nih.gov

Biocatalytic Synthesis: This approach relies on the use of whole cells or isolated enzymes to catalyze chemical reactions. Biocatalysis is becoming an increasingly important tool in chemical synthesis due to its high selectivity and low environmental impact. rsc.org Recent advancements have seen the development of biocatalytic methods for producing non-standard amino acids and for the convergent synthesis of siRNA. nih.govwisc.edu The re-engineering of biosynthetic pathways, as demonstrated in the biocatalytic synthesis of islatravir, showcases the power of this approach to overcome synthetic challenges and achieve high stereoselectivity. drughunter.com Exploring biocatalytic routes for this compound could offer a more sustainable and efficient manufacturing process.

Integration of Multi-Omics and Systems Biology Approaches in Mechanistic Studies

To fully understand the biological impact of this compound, researchers are turning to multi-omics and systems biology. These approaches provide a holistic view of the cellular response to the compound.

Multi-Omics: This involves the simultaneous analysis of different "omes," such as the genome, transcriptome, proteome, and metabolome. frontiersin.orguv.es By integrating these large datasets, researchers can gain a comprehensive understanding of how this compound affects various cellular processes. frontiersin.orguv.es Multi-omics studies are increasingly used to identify disease signatures, understand biological processes, and facilitate drug discovery. genome.gov Such an approach could reveal novel pathways and networks affected by this compound, leading to a more complete picture of its mechanism of action. frontiersin.orgnih.gov

Systems Biology: This field integrates experimental data with computational modeling to understand the complex interactions within biological systems. researchcorridor.orggesundheitsindustrie-bw.denumberanalytics.com By building predictive models of cellular networks, systems biology can help to elucidate the dynamic response of cells to this compound. researchcorridor.orgnih.gov This can involve modeling metabolic pathways, signaling cascades, and gene regulatory networks to predict how the compound will affect the system as a whole. gesundheitsindustrie-bw.deugent.be These approaches have been used to study complex diseases like cancer and have the potential to identify new therapeutic targets. numberanalytics.com

Advanced Computational Methodologies for Predictive Modeling of Compound Behavior

Computational modeling is a powerful tool for predicting how a compound like this compound will behave in a biological system. jasss.org These models can help to optimize drug design, predict efficacy, and identify potential off-target effects. mdpi.com

Advanced computational methods, including machine learning and artificial intelligence, are being increasingly applied to drug discovery and development. nih.gov These techniques can be used to build predictive models based on large datasets, such as those generated by multi-omics studies. nih.gov For example, machine learning algorithms have been used to develop predictive models for patient survival in cancer. nih.gov In the context of this compound, these models could be used to predict its activity against different cell types or to identify biomarkers that could predict patient response. the-innovation.orgnih.govresearchgate.net

The development of interpretable and explainable predictive models is also a key area of research. biorxiv.org These models not only make predictions but also provide insights into the underlying reasons for those predictions, which is crucial for building trust and facilitating clinical translation. biorxiv.org

Investigation of this compound as a Research Probe in Cellular Pathways

Beyond its potential as a therapeutic agent, this compound can also serve as a valuable research probe for dissecting cellular pathways. By observing the effects of the compound on cells, researchers can gain insights into the function of its targets and the pathways in which they are involved.

Fluorescent probes are widely used to study biochemical events in living cells. encyclopedia.pub While this compound itself is not a fluorescent probe, its effects can be studied using these tools. For example, fluorescent probes can be used to monitor changes in the cellular environment, such as polarity and viscosity, in response to treatment with this compound. mdpi.comnih.gov Probes that target specific organelles, such as mitochondria or the cell membrane, can provide information about how the compound affects these compartments. encyclopedia.pubnih.gov

The use of this compound in combination with other research tools, such as genetic manipulation and advanced imaging techniques, will be crucial for elucidating its precise role in cellular processes. This will not only advance our understanding of the compound itself but also contribute to our broader knowledge of cell biology.

Q & A

Q. How can researchers optimize reaction conditions for co-crystallizing this compound with CDA?

- Screen crystallization buffers (e.g., PEG 3350, ammonium sulfate) using hanging-drop vapor diffusion. Monitor crystal growth via microscopy and optimize ligand concentration (typically 2–5 mM) to ensure stoichiometric binding without precipitation .

Data Presentation and Compliance

Q. What are the best practices for reporting crystallographic data involving this compound in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.